
(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, Schiff base compounds have been synthesized in good yield by the acid-catalyzed reaction of 2-methoxybenzaldehyde and 4-hydroxybenzhydrazide in methanolic solution .Molecular Structure Analysis
The molecular formula of a similar compound, “{[(2Z)-2-(2-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate”, is C18H13O6 . The average mass is 325.293 Da and the monoisotopic mass is 325.071747 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “{[(2Z)-2-(2-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate”, include a density of 1.4±0.1 g/cm3, boiling point of 564.0±50.0 °C at 760 mmHg, and a flash point of 294.9±30.1 °C . It has 6 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique
Organic Synthesis and Chemical Transformations
One foundational aspect of scientific research on compounds like "(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate" lies in the realm of organic synthesis. These compounds are often explored for their potential as intermediates in the synthesis of more complex molecules. For instance, the study on the improvement in the preparation of carbohydrate benzylidene acetals shows the significance of methoxybenzylidene derivatives in the synthesis of sugar-based compounds, highlighting their utility in creating bioactive molecules with potential therapeutic applications (Ferro et al., 1988). Furthermore, the exploration of benzofuran and sesquiterpene derivatives from natural sources underscores the ongoing interest in benzofuran structures for deriving new compounds with potential biological activities (Dobner et al., 2003).
Potential Anticancer Applications
Another critical area of research involves evaluating the anticancer potential of benzofuran derivatives. The synthesis and biological evaluation of dihydrobenzofuran lignans, for example, highlight the exploration of these compounds as potential antitumor agents. These studies provide insights into the mechanisms through which benzofuran derivatives can interfere with cellular processes, such as tubulin polymerization, indicating their potential in cancer therapy (Pieters et al., 1999). This research trajectory underscores the importance of structural features within the benzofuran backbone for medicinal chemistry efforts aimed at developing new anticancer agents.
Antimicrobial and Antibacterial Studies
The antimicrobial properties of compounds bearing the methoxybenzyl and benzofuran motifs are also a focus of scientific inquiry. For example, the study on the synthesis, cytotoxicity, and antibacterial activities of p-methoxybenzyl-substituted N-heterocyclic carbene-silver complexes demonstrates the potential of these compounds in addressing bacterial infections. These complexes exhibit significant antibacterial activity, suggesting the utility of methoxybenzyl derivatives in developing new antimicrobial agents (Patil et al., 2010).
Propriétés
IUPAC Name |
[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11(19)22-13-7-8-14-16(10-13)23-17(18(14)20)9-12-5-3-4-6-15(12)21-2/h3-10H,1-2H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOSPGSHHGDMKX-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B2690991.png)
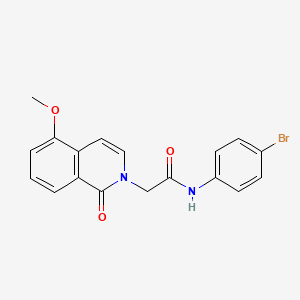


![3-(4-fluorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2690995.png)
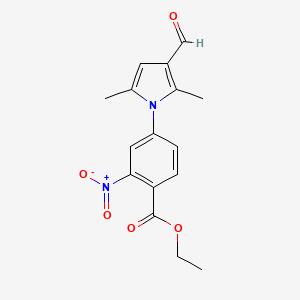
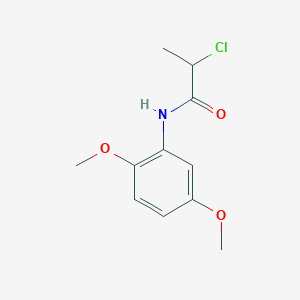
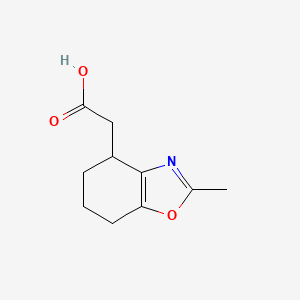
![2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide](/img/structure/B2691001.png)
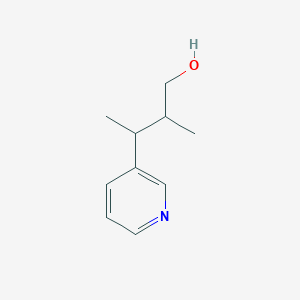
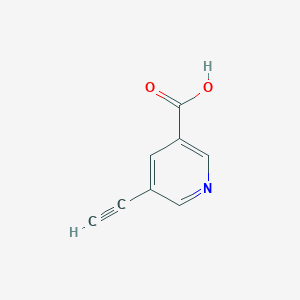
![6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2691007.png)
![N-(4-keto-2,9-dimethyl-pyrido[1,2-a]pyrimidin-3-yl)-piperonylamide](/img/structure/B2691008.png)
